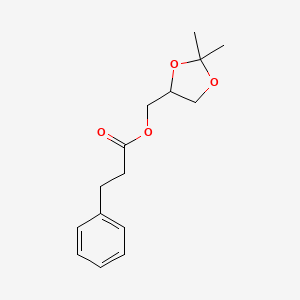
4,8-Dimethyl-1-nitronona-1,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-1-nitronona-1,7-diene is a chemical compound characterized by its unique structure, which includes two double bonds and a nitro group. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of π-electrons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-nitronona-1,7-diene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method includes the acid-catalyzed double dehydration of a suitable diol, which can yield the desired diene structure .
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-1-nitronona-1,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens (e.g., bromine) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .
Applications De Recherche Scientifique
4,8-Dimethyl-1-nitronona-1,7-diene has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-1-nitronona-1,7-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The conjugated diene system allows for delocalization of π-electrons, which can participate in various chemical reactions. The nitro group can undergo reduction or substitution, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A conjugated diene with a methyl group attached to one of the double bonds.
Chloroprene: A conjugated diene with a chlorine atom attached to one of the double bonds.
Uniqueness
4,8-Dimethyl-1-nitronona-1,7-diene is unique due to its specific structure, which includes two methyl groups and a nitro group. This structure imparts distinct chemical properties and reactivity compared to other conjugated dienes .
Propriétés
Numéro CAS |
85148-99-8 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
4,8-dimethyl-1-nitronona-1,7-diene |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h5-6,9,11H,4,7-8H2,1-3H3 |
Clé InChI |
TWOXGTUWFRYXSE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


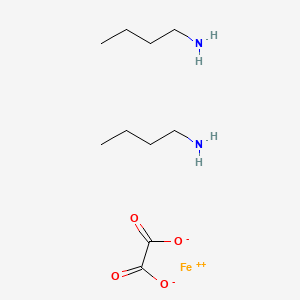
silane](/img/structure/B14427896.png)
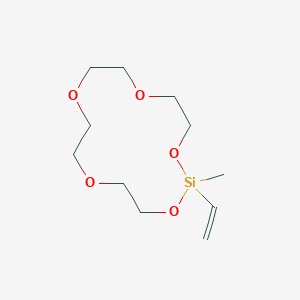
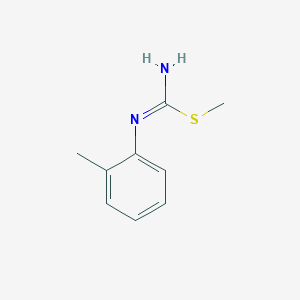
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
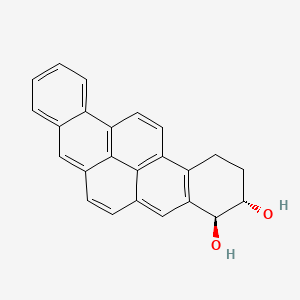
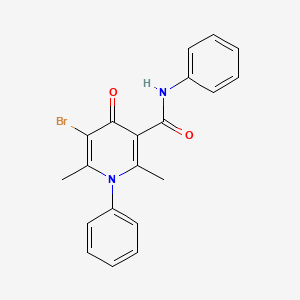
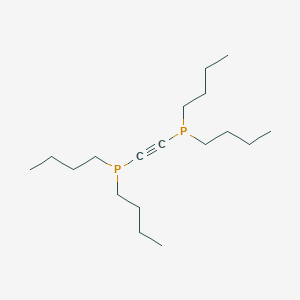
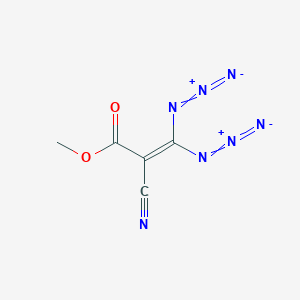
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
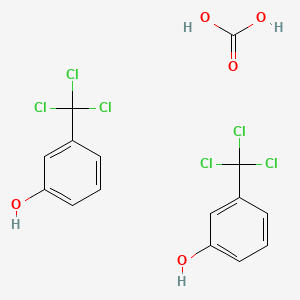
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
